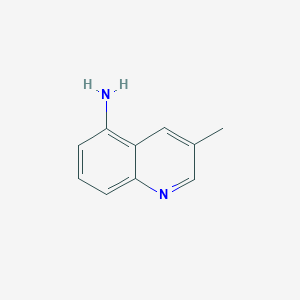

3-Méthylquinoléine-5-amine

Vue d'ensemble

Description

3-Methylquinolin-5-amine is a derivative of quinoline, a nitrogen-containing heterocyclic compound. Quinoline and its derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. 3-Methylquinolin-5-amine, specifically, is characterized by the presence of a methyl group at the third position and an amine group at the fifth position of the quinoline ring. This structural modification imparts unique chemical and biological properties to the compound.

Applications De Recherche Scientifique

3-Methylquinolin-5-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives, which are of interest in medicinal chemistry and materials science.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Derivatives of 3-Methylquinolin-5-amine are investigated for their potential as therapeutic agents in the treatment of various diseases.

Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

Target of Action

3-Methylquinolin-5-amine is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline derivatives have been found to have a wide range of biological activities, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects . The primary targets of these compounds are often dependent on the specific derivative and its functional groups .

Mode of Action

For example, some quinoline derivatives inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death

Biochemical Pathways

For instance, some quinoline derivatives have been found to inhibit the PI3K/AKT/mTOR pathway, which plays a role in multiple cancers by regulating apoptosis and cell proliferation .

Pharmacokinetics

It is noted that all the compounds in a study involving quinoline amines are predicted to satisfy the adme profile .

Result of Action

One of the compounds in a study involving quinoline amines, specifically 2-chloro-8-methyl-n-(quinolin-5-yl)quinolin-4-amine, was found to be active against a non-small cell lung cancer cell line, a549, with an inhibition concentration value of (ic50) 294 μM .

Action Environment

It is known that the synthesis of quinoline derivatives can be influenced by various factors, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .

Analyse Biochimique

Biochemical Properties

3-Methylquinolin-5-amine plays a significant role in biochemical reactions It interacts with various enzymes, proteins, and other biomolecules, contributing to the complexity of biochemical processes

Cellular Effects

It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of 3-Methylquinolin-5-amine vary with different dosages in animal models

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylquinolin-5-amine typically involves the functionalization of quinoline derivatives. One common method is the reduction of 3-Methylquinolin-5-nitro, which can be achieved using various reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like iron powder in acidic conditions .

Industrial Production Methods: Industrial production of 3-Methylquinolin-5-amine often employs catalytic hydrogenation due to its efficiency and scalability. The process involves the use of a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Methylquinolin-5-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form 3-Methylquinolin-5-amine derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .

Comparaison Avec Des Composés Similaires

Quinoline: The parent compound, known for its wide range of biological activities.

2-Methylquinoline: Similar structure but with the methyl group at the second position.

5-Aminoquinoline: Similar structure but without the methyl group at the third position.

Uniqueness: 3-Methylquinolin-5-amine is unique due to the specific positioning of the methyl and amine groups, which can significantly influence its chemical reactivity and biological activity compared to other quinoline derivatives.

Activité Biologique

3-Methylquinolin-5-amine is a notable compound within the quinoline class, recognized for its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

3-Methylquinolin-5-amine is characterized by a methyl group at the 3-position and an amino group at the 5-position of the quinoline ring system, with the molecular formula . This unique structure influences its biological reactivity and interaction with various biomolecules.

1. Enzyme Interaction:

3-Methylquinolin-5-amine has shown the ability to interact with several enzymes, particularly those involved in drug metabolism, such as cytochrome P450 enzymes. These interactions can lead to either inhibition or activation of enzymatic functions, which is crucial for its pharmacological effects.

2. Cell Signaling Pathways:

The compound has been implicated in modulating key signaling pathways, including the PI3K/AKT/mTOR pathway. This pathway is essential for regulating cell growth, proliferation, and survival, making it a significant target in cancer therapy.

3. Antimicrobial Activity:

Studies indicate that 3-Methylquinolin-5-amine exhibits antimicrobial properties against various bacterial strains. Its mechanism involves inhibiting bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death.

Anticancer Activity

Research has demonstrated that 3-Methylquinolin-5-amine possesses significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| A549 (Lung cancer) | 294 | Effective against non-small cell lung cancer |

| MDA-MB-231 (Breast cancer) | 150 | Comparable efficacy to standard chemotherapeutics |

| C-32 (Melanoma) | 200 | Significant reduction in cell viability |

These findings suggest that the compound's structural features play a critical role in its biological activity, particularly in inhibiting cancer cell growth .

Antimicrobial Activity

The antimicrobial efficacy of 3-Methylquinolin-5-amine has been evaluated against several strains, including methicillin-resistant Staphylococcus aureus (MRSA):

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate activity |

| Enterococcus faecalis | 64 | Moderate activity |

| MRSA | 16 | High activity |

The compound's ability to inhibit bacterial growth highlights its potential as a lead candidate for developing new antimicrobial agents .

Study on Anticancer Properties

In a study involving various quinoline derivatives, 3-Methylquinolin-5-amine was tested alongside other compounds for their anticancer activities. The results indicated that it significantly reduced cell viability in A549 and MDA-MB-231 cells while showing minimal toxicity to normal human dermal fibroblasts (HFF-1) at concentrations up to 100 µM . The study emphasized the importance of the free amino group in enhancing biological activity.

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of 3-Methylquinolin-5-amine against clinical isolates of MRSA. The results demonstrated that the compound exhibited potent activity with an MIC value lower than many conventional antibiotics, suggesting its potential as a therapeutic agent in treating resistant bacterial infections .

Propriétés

IUPAC Name |

3-methylquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-5-8-9(11)3-2-4-10(8)12-6-7/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHDZRMIOPJNBCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=C2N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.